Colistin methanesulfonate sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

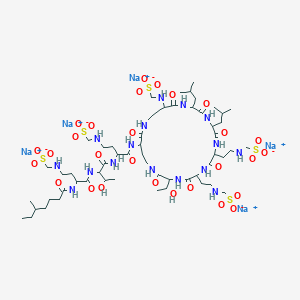

pentasodium;[2-[3-(1-hydroxyethyl)-23-[[2-[[3-hydroxy-2-[[2-(5-methylheptanoylamino)-4-(sulfonatomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfonatomethylamino)butanoyl]amino]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,22-heptaoxo-18-(sulfonatomethylamino)-9-[2-(sulfonatomethylamino)ethyl]-1,4,7,10,13,16,21-heptazacyclopentacos-6-yl]ethylamino]methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H108N16O28S5.5Na/c1-9-34(6)11-10-12-45(76)65-39(13-19-58-27-102(87,88)89)52(81)73-47(36(8)75)57(86)69-41(15-21-60-29-104(93,94)95)51(80)66-38-18-24-63-56(85)46(35(7)74)72-53(82)42(16-22-61-30-105(96,97)98)67-50(79)40(14-20-59-28-103(90,91)92)68-54(83)43(25-32(2)3)71-55(84)44(26-33(4)5)70-49(78)37(17-23-62-48(38)77)64-31-106(99,100)101;;;;;/h32-44,46-47,58-61,64,74-75H,9-31H2,1-8H3,(H,62,77)(H,63,85)(H,65,76)(H,66,80)(H,67,79)(H,68,83)(H,69,86)(H,70,78)(H,71,84)(H,72,82)(H,73,81)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98)(H,99,100,101);;;;;/q;5*+1/p-5 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSAXLCYYZSLAY-UHFFFAOYSA-I | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CCNC1=O)NCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H103N16Na5O28S5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1735.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

colistin methanesulfonate sodium salt chemical structure and properties

Colistin methanesulfonate (CMS) sodium salt is a crucial last-resort antibiotic for treating severe infections caused by multidrug-resistant Gram-negative bacteria. This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals. CMS is an inactive prodrug that is converted in vivo to its active form, colistin.[1][2]

Chemical Structure

Colistin methanesulfonate sodium salt is a semi-synthetic derivative of colistin, a polypeptide antibiotic produced by the bacterium Paenibacillus polymyxa.[3] Colistin itself is a mixture of two main components, colistin A and colistin B. CMS is produced by the reaction of colistin with formaldehyde and sodium bisulfite, which results in the addition of sulfomethyl groups to the primary amine groups of colistin.[2] This modification renders the molecule less toxic than colistin when administered parenterally.[2] In aqueous solutions, CMS undergoes hydrolysis to form a complex mixture of partially sulfomethylated derivatives, as well as the active colistin.[2]

The general structure involves a cyclic polypeptide of ten amino acids, with a fatty acid tail. The methanesulfonation occurs at the five primary amine groups of the L-α,γ-diaminobutyric acid (DAB) residues.

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 8068-28-8 | [1][3] |

| Molecular Formula | C58H105N16O28S5·5Na (for Colistin A derivative) | [1] |

| Molecular Weight | ~1749.8 g/mol (for Colistin A derivative) | [1] |

| Appearance | White to faintly beige powder | [3] |

| Melting Point | >228°C (decomposes) | [3] |

| Solubility | Freely soluble in water (≥53.9 mg/mL); insoluble in ethanol and DMSO. | [1][3] |

| Storage Temperature | 2-8°C | [3][4] |

| pH (10 mg/mL in H2O) | 6.0 - 8.0 | [3] |

| Antimicrobial Spectrum | Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. | [2][5] |

Mechanism of Action

This compound is an inactive prodrug that requires in vivo hydrolysis to convert to the active antibiotic, colistin.[1][2] The mechanism of action of colistin is a multi-step process targeting the outer membrane of Gram-negative bacteria.

-

Electrostatic Interaction : The polycationic colistin molecule, specifically the positively charged L-α,γ-diaminobutyric acid residues, interacts with the negatively charged phosphate groups of lipid A in the lipopolysaccharide (LPS) layer of the outer bacterial membrane.[6]

-

Displacement of Divalent Cations : This interaction leads to the competitive displacement of divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the LPS structure.[2]

-

Membrane Destabilization : The displacement of these cations disrupts the integrity of the outer membrane, increasing its permeability.[2][6]

-

Cell Lysis : The disruption of the membrane leads to leakage of intracellular contents, ultimately resulting in bacterial cell death.[2][6] This action is bactericidal.[2]

References

- 1. apexbt.com [apexbt.com]

- 2. Colistin - Wikipedia [en.wikipedia.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | CAS#:8068-28-8 | Chemsrc [chemsrc.com]

- 5. Colistin sodium methanesulfonate main 11,500units/mg 8068-28-8 [sigmaaldrich.com]

- 6. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Colistin Methanesulfonate Sodium Salt on Bacterial Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin, a polymyxin antibiotic, has re-emerged as a crucial last-resort treatment for infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1] It is administered intravenously as its less toxic, inactive prodrug, colistin methanesulfonate (CMS) sodium salt.[2][3] In vivo, CMS undergoes hydrolysis to form the active colistin, which then exerts its bactericidal effects primarily by disrupting the integrity of the bacterial cell membrane.[2][4] This guide provides a detailed examination of the multi-step mechanism of action of CMS, focusing on its interaction with and subsequent damage to the bacterial membrane.

Core Mechanism of Action

The bactericidal activity of colistin is a cascade of events initiated by the electrostatic attraction between the cationic colistin molecule and the anionic components of the Gram-negative bacterial outer membrane.

Step 1: Hydrolysis of Colistin Methanesulfonate (CMS) to Colistin

CMS is a prodrug that displays little to no intrinsic antibacterial activity.[2][4] Following administration, CMS undergoes hydrolysis in aqueous environments, such as plasma and microbiological media, to release the active colistin.[4][5] This conversion is a prerequisite for its antimicrobial effect.[4] The rate of hydrolysis can be influenced by factors like temperature and pH, with acidic conditions accelerating the process.[5][6] In aqueous solutions at 37°C, the conversion to colistin can be substantial within 24 to 48 hours.[5]

Step 2: Electrostatic Interaction and Divalent Cation Displacement

The outer membrane of Gram-negative bacteria is distinguished by the presence of lipopolysaccharide (LPS).[7] The lipid A portion and inner core of LPS contain phosphate groups that confer a net negative charge, which is typically stabilized by divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺).[7][8] These cations form bridges between adjacent LPS molecules, ensuring the structural integrity of the outer membrane.[8][9]

Colistin is a polycationic peptide, and upon its formation from CMS, it engages in a strong electrostatic interaction with the anionic LPS.[1][10] This interaction allows colistin to competitively displace the stabilizing Mg²⁺ and Ca²⁺ ions from their binding sites on the phosphate groups of lipid A.[7][8][11]

Step 3: Outer Membrane Destabilization and Permeabilization

The displacement of divalent cations disrupts the cross-bridged LPS network, leading to a localized disorganization and destabilization of the outer membrane.[12][13] This perturbation increases the permeability of the outer membrane, a process often referred to as "self-promoted uptake," which allows colistin to traverse this barrier and access the periplasmic space and the inner cytoplasmic membrane.[9]

Step 4: Inner Membrane Interaction and Disruption

Recent studies have highlighted that colistin's bactericidal action is not solely due to outer membrane disruption but also involves targeting LPS that can be found in the cytoplasmic (inner) membrane.[9][14] The fatty acid tail of the colistin molecule then inserts into the hydrophobic core of the inner membrane's phospholipid bilayer.[7][14] This detergent-like action further disrupts the membrane's structure and integrity.[1]

Step 5: Leakage of Intracellular Contents and Cell Death

The disruption of both the outer and inner membranes leads to a catastrophic loss of cellular homeostasis.[15] The compromised membrane integrity results in the leakage of essential intracellular components, including ions (such as K⁺), metabolites, and potentially larger molecules.[7][15] This dissipation of the ion gradient, depolarization of the membrane potential, and loss of vital cellular contents culminates in bacterial cell death and lysis.[14][15]

Quantitative Data on Colistin-Membrane Interactions

The following tables summarize key quantitative data related to the interaction of colistin with bacterial membranes.

| Parameter | Organism/System | Value | Reference(s) |

| CMS Hydrolysis | |||

| Time to Max. Colistin Conversion (in water at 37°C) | CMS from various sources | 48 - 72 hours | [5] |

| Max. Conversion to Colistin (%) | CMS from various sources | 60.3% - 79.6% | [5] |

| Colistin-LPS Binding | |||

| Binding Affinity (Kd) | K. pneumoniae B5055 LPS | Not specified | [16] |

| Stoichiometry (n) | K. pneumoniae B5055 LPS | Not specified | [16] |

| Membrane Permeabilization | |||

| NPN Uptake | E. coli | Dose-dependent increase | [9][17] |

| Propidium Iodide Uptake | E. coli | Dose-dependent increase | [9] |

| Pharmacokinetics | |||

| Colistin Half-life (in critically ill patients) | Human | ~14.4 hours | [2] |

| CMS Half-life (in critically ill patients) | Human | ~2.3 hours | [2] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to investigate the mechanism of colistin.

N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeability

This assay measures the permeability of the bacterial outer membrane. NPN is a hydrophobic fluorescent probe that exhibits weak fluorescence in aqueous environments but fluoresces strongly upon partitioning into the hydrophobic interior of a damaged membrane.

-

Principle: An increase in NPN fluorescence indicates that the outer membrane has been permeabilized, allowing the dye to interact with the phospholipid bilayer.[17][18]

-

Methodology:

-

Bacterial cells are grown to mid-logarithmic phase (e.g., OD₆₀₀ of 0.5), harvested by centrifugation, and washed.[19][20]

-

The cells are resuspended in a suitable buffer, such as 5 mM HEPES (pH 7.2).[19][21]

-

A baseline fluorescence reading is taken.

-

NPN is added to the cell suspension (e.g., to a final concentration of 10-20 µM).[9][19]

-

Colistin (or the test compound) is added, and the change in fluorescence is monitored over time using a fluorometer with excitation and emission wavelengths typically around 350 nm and 420 nm, respectively.[19][22] An increase in fluorescence correlates with increased outer membrane permeability.[20]

-

Propidium Iodide (PI) Uptake Assay for Inner Membrane Integrity

This assay assesses the integrity of the cytoplasmic (inner) membrane. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells.

-

Principle: When the inner membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.[23][24][25] This indicates a loss of membrane integrity and is often used as a marker for cell death.[26]

-

Methodology:

-

Bacterial cells are prepared similarly to the NPN assay.

-

Cells are treated with colistin for a specified duration.[27]

-

PI is added to the cell suspension (e.g., 2.5 µM to 50 µg/mL).[9][27]

-

After a short incubation period, the fluorescence is measured using a fluorometer or flow cytometer, typically with an excitation wavelength around 535 nm and an emission wavelength around 617 nm.[26] An increase in the percentage of PI-positive cells or overall fluorescence indicates permeabilization of the inner membrane.

-

DiSC₃(5) Assay for Cytoplasmic Membrane Depolarization

This assay measures changes in the bacterial cytoplasmic membrane potential using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).

-

Principle: DiSC₃(5) is a cationic dye that accumulates in cells with a negative-inside membrane potential, leading to self-quenching of its fluorescence.[28][29] When the membrane is depolarized by an agent like colistin, the dye is released from the cell, resulting in an increase in fluorescence (de-quenching).[28][29]

-

Methodology:

-

Bacterial cells are harvested, washed, and resuspended in a buffer (e.g., 5 mM HEPES, 20 mM glucose).[28][30]

-

The cell suspension is incubated with DiSC₃(5) (e.g., 0.4-1 µM) until a stable, quenched fluorescence signal is achieved.[30][31]

-

KCl is often added to equilibrate the internal and external K⁺ concentrations.[30]

-

Colistin is added, and the fluorescence is monitored immediately. An increase in fluorescence indicates membrane depolarization.[31][32] Excitation and emission wavelengths are typically around 622 nm and 670 nm, respectively.[30]

-

Isothermal Titration Calorimetry (ITC) for LPS Binding

ITC is a powerful technique used to quantify the thermodynamic parameters of binding interactions, such as colistin binding to LPS.

-

Principle: ITC directly measures the heat released or absorbed during a binding event.[33][34] This allows for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16][35]

-

Methodology:

-

A solution of LPS (e.g., 0.05–0.15 mM) is placed in the sample cell of the calorimeter.[33][36]

-

A solution of colistin (e.g., 0.5–5 mM) is loaded into the injection syringe.[33]

-

The colistin solution is titrated into the LPS solution in small, sequential injections.

-

The heat change associated with each injection is measured.[36]

-

The resulting data are fitted to a binding model to extract the thermodynamic parameters of the interaction.[16]

-

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: The sequential mechanism of colistin action on Gram-negative bacteria.

Caption: Experimental workflow for the NPN uptake assay.

References

- 1. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchmgt.monash.edu [researchmgt.monash.edu]

- 4. Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Interaction of Colistin with Lipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. medscape.com [medscape.com]

- 12. Understanding the selectivity in silico of colistin and daptomycin toward gram-negative and gram-positive bacteria, respectively, from the interaction with membrane phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Chemical Changes in Laboratory-Induced Colistin-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Membrane permeabilization of colistin toward pan-drug resistant Gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Colistin kills bacteria by targeting lipopolysaccharide in the cytoplasmic membrane | eLife [elifesciences.org]

- 18. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Increasing the permeability of Escherichia coli using MAC13243 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]

- 23. Measuring Cell Death by Propidium Iodide Uptake and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Analysis of Plasma Membrane Integrity by Fluorescent Detection of Tl+ Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Plumbagin resurrect colistin susceptible against colistin-resistant Pseudomonas aeruginosa in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. Membrane depolarization assay using DiSC3(5) fluorescent dye [bio-protocol.org]

- 31. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 32. microbiologyresearch.org [microbiologyresearch.org]

- 33. Thermodynamic Analysis of the Lipopolysaccharide-Dependent Resistance of Gram-Negative Bacteria against Polymyxin B - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Structural and thermodynamic analyses of the interaction between melittin and lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. A method for characterizing the thermal stability and antimicrobial binding to Lipopolysaccharides of Gram-negative isogenic mutant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis and Chemical Modification of Colistin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthesis of colistin, a last-resort antibiotic, and explores its chemical modifications aimed at improving its therapeutic index. Detailed experimental protocols and quantitative data are presented to support research and development in this critical area of antimicrobial drug discovery.

Core Concepts: The Biosynthesis of Colistin

Colistin, a potent lipopeptide antibiotic, is synthesized by the bacterium Paenibacillus polymyxa. Its production is not mediated by ribosomes but rather by a large enzymatic complex known as a non-ribosomal peptide synthetase (NRPS) . This complex functions as an assembly line, sequentially adding amino acid precursors to a growing peptide chain.

The genetic blueprint for colistin biosynthesis is encoded within the polymyxin (pmx) gene cluster . This cluster contains the genes for the multi-modular NRPS enzymes, as well as transporters necessary for secreting the antibiotic. The primary NRPS enzymes involved in colistin synthesis are PmxA, PmxB, and PmxE.

The Non-Ribosomal Peptide Synthetase (NRPS) Machinery

The NRPS enzymes are organized into modules, with each module responsible for the incorporation of a single amino acid. A typical module is composed of several domains, each with a specific catalytic function:

-

Adenylation (A) Domain: Selects and activates the specific amino acid substrate by converting it into an aminoacyl adenylate.

-

Peptidyl Carrier Protein (PCP) or Thiolation (T) Domain: Covalently binds the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid on the current module's PCP domain and the growing peptide chain attached to the previous module's PCP domain.

-

Epimerization (E) Domain: In some modules, this domain converts an L-amino acid to its D-isomer.

-

Thioesterase (TE) Domain: Located at the final module, this domain is responsible for the cyclization and release of the mature colistin peptide.

The Biosynthetic Pathway of Colistin

The biosynthesis of colistin begins with the selection and activation of its constituent amino acids: L-threonine, L-leucine, and the non-proteinogenic L-2,4-diaminobutyric acid (DAB). The PmxA, PmxB, and PmxE synthetases work in concert to assemble the linear decapeptide, which is then cyclized by the thioesterase domain to form the final active molecule.

Caption: The non-ribosomal biosynthesis pathway of colistin.

Chemical Modification of Colistin

The clinical use of colistin is often limited by its nephrotoxicity and neurotoxicity. Chemical modification of the colistin molecule is a key strategy to develop derivatives with an improved safety profile and potentially enhanced antimicrobial activity.

Colistimethate Sodium (CMS)

Colistimethate sodium (CMS) is a prodrug of colistin, produced by the reaction of colistin with formaldehyde and sodium bisulfite.[1] This modification adds sulfomethyl groups to the primary amine groups of the DAB residues.[1] CMS is less toxic than colistin when administered parenterally and is hydrolyzed in vivo to release the active colistin.[1]

PEGylation

PEGylation involves the covalent attachment of polyethylene glycol (PEG) chains to the colistin molecule. This modification can alter the pharmacokinetic properties of the drug, potentially reducing its toxicity and improving its in vivo stability.

Other Derivatives and Adjuvants

Research is ongoing to develop novel colistin derivatives with improved therapeutic properties. This includes modifications to the fatty acyl tail and the peptide ring. Additionally, adjuvants that can be co-administered with colistin to enhance its efficacy or overcome resistance are being investigated.

Caption: A general workflow for the development and evaluation of new colistin derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments related to colistin biosynthesis and chemical modification.

Fermentation of Paenibacillus polymyxa for Colistin Production

Objective: To produce colistin through the fermentation of P. polymyxa.

Materials:

-

Paenibacillus polymyxa strain

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (specific composition can be optimized, but often contains a carbon source like glucose or starch, a nitrogen source, and mineral salts)

-

Shaker incubator

-

Fermenter

Procedure:

-

Inoculate a starter culture of P. polymyxa in the seed medium and incubate at 30°C with shaking until a desired cell density is reached.

-

Transfer the seed culture to the production medium in a fermenter.

-

Maintain the fermentation under controlled conditions of temperature (e.g., 30°C), pH, and aeration for a specified period (e.g., 48-72 hours).

-

Monitor colistin production periodically by taking samples and analyzing them using methods like HPLC.

Purification of Colistin

Objective: To purify colistin from the fermentation broth.

Materials:

-

Fermentation broth

-

Centrifuge

-

Chromatography system (e.g., HPLC)

-

Reverse-phase chromatography column (e.g., C18)

-

Solvents for chromatography (e.g., acetonitrile, water, trifluoroacetic acid)

Procedure:

-

Centrifuge the fermentation broth to remove bacterial cells.

-

Subject the supernatant to a series of purification steps, which may include precipitation and filtration.

-

Perform reverse-phase HPLC to separate colistin from other components in the supernatant.

-

Collect the fractions containing colistin and verify their purity using analytical techniques like mass spectrometry.

Synthesis of Colistimethate Sodium (CMS)

Objective: To synthesize the prodrug CMS from purified colistin.

Materials:

-

Purified colistin sulfate

-

Formaldehyde

-

Sodium bisulfite

-

Reaction vessel

-

Purification system (e.g., dialysis or chromatography)

Procedure:

-

Dissolve purified colistin sulfate in an aqueous solution.

-

Add formaldehyde and sodium bisulfite to the colistin solution.

-

Allow the reaction to proceed under controlled temperature and pH.

-

Purify the resulting CMS to remove unreacted reagents and byproducts.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of colistin and its derivatives against target bacteria.

Materials:

-

Bacterial strains (e.g., Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae)

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Colistin and its derivatives at known concentrations

-

Spectrophotometer or plate reader

Procedure (Broth Microdilution):

-

Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well with the bacterial suspension.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[2][3]

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxicity of colistin and its derivatives on mammalian cells.

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Cell culture medium (e.g., DMEM)

-

96-well cell culture plates

-

Test compounds

-

Cell viability assay kit (e.g., MTT, XTT)

-

Plate reader

Procedure:

-

Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

-

Expose the cells to various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

-

Perform a cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader to determine the percentage of viable cells compared to an untreated control.

-

Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[4][5]

Hemolysis Assay

Objective: To evaluate the hemolytic activity of colistin and its derivatives on red blood cells.

Materials:

-

Fresh red blood cells (RBCs) from a suitable species (e.g., human, sheep)

-

Phosphate-buffered saline (PBS)

-

Test compounds

-

Triton X-100 (positive control for 100% hemolysis)

-

96-well plates

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Wash the RBCs with PBS to remove plasma components.

-

Prepare a suspension of RBCs in PBS (e.g., 2% v/v).

-

Incubate the RBC suspension with various concentrations of the test compounds for a defined period (e.g., 1 hour) at 37°C.

-

Centrifuge the samples to pellet the intact RBCs.

-

Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).

-

Calculate the percentage of hemolysis relative to the positive control.[6][7][8]

Quantitative Data

This section summarizes key quantitative data for colistin and its modified derivatives.

Minimum Inhibitory Concentrations (MICs)

| Compound | Organism | MIC Range (µg/mL) | Reference |

| Colistin | P. aeruginosa | 0.5 - 4 | [3] |

| Colistin | A. baumannii | 0.25 - 2 | [9] |

| Colistin | K. pneumoniae | 0.5 - 8 | [9] |

| Colistin Derivatives | Various Gram-negatives | Varies depending on modification | [10] |

In Vitro Toxicity Data

| Compound | Cell Line | IC50 (µM) | Reference |

| Colistin | N2a (neuroblastoma) | 183 | [11] |

| Polymyxin B | N2a (neuroblastoma) | 127 | [11] |

| Colistin | RSC96 (Schwann cells) | 810 | [11] |

| Polymyxin B | RSC96 (Schwann cells) | 579 | [11] |

Pharmacokinetic Parameters of Colistin in Critically Ill Patients

| Parameter | Value (Median) | Unit | Reference |

| Volume of distribution (Vd) | 1.05 | L/kg | [12] |

| Terminal half-life (t1/2) | 4.51 | hours | [12] |

| AUC0-8 (after 5th dose) | 6.0 | mg·h/L | [12] |

| Clearance (in patients not on dialysis) | ~13 | L/h | [13] |

| Protein Binding | 51 - 79 | % | [13] |

Disclaimer: The data presented in these tables are for illustrative purposes and may vary depending on the specific experimental conditions and bacterial strains tested. Researchers should consult the primary literature for detailed information.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 3. mjima.org [mjima.org]

- 4. In Vitro Assessment and Multicenter Cohort Study of Comparative Nephrotoxicity Rates Associated with Colistimethate versus Polymyxin B Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. thno.org [thno.org]

- 7. haemoscan.com [haemoscan.com]

- 8. Hemolysis Assay [protocols.io]

- 9. academic.oup.com [academic.oup.com]

- 10. Design, synthesis and antibacterial activity of novel colistin derivatives with thioether bond-mediated cyclic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of colistin in patients with multidrug-resistant Gram-negative infections: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Systematic Review of Pharmacokinetic Studies of Colistin and Polymyxin B in Adult Populations - PMC [pmc.ncbi.nlm.nih.gov]

The Anionic Nature of Colistin Methanesulfonate Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anionic characteristics of colistin methanesulfonate sodium salt (CMS), a critical prodrug of the potent antibiotic colistin. Understanding the physicochemical properties of CMS, particularly its anionic nature, is fundamental to comprehending its stability, pharmacokinetics, and mechanism of action.

Introduction: From Anionic Prodrug to Cationic Antibiotic

Colistin, a polycationic lipopeptide antibiotic, is a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria.[1][2][3] However, its therapeutic use is hampered by significant nephrotoxicity and neurotoxicity.[4][5] To mitigate these toxic effects, colistin is administered as the less toxic, inactive prodrug, colistin methanesulfonate (CMS), also known as colistimethate sodium.[3][4][5][6]

CMS is synthesized by the sulfomethylation of the primary amine groups of colistin A and B with formaldehyde and sodium bisulfite.[7] This chemical modification transforms the highly cationic colistin into a polyanionic compound.[8] The anionic nature of CMS is pivotal to its reduced toxicity and its behavior as a prodrug, which requires in vivo hydrolysis to release the active, cationic colistin.[4][6][7]

Chemical Structure and Anionic Character

The key to understanding the anionic nature of CMS lies in its chemical structure, which is a derivative of colistin. Colistin itself is a mixture of two major components, colistin A and colistin B, which differ only by a single methyl group on the fatty acid tail.[2][7] The peptide portion of colistin contains five primary amine groups from α,γ-diaminobutyric acid (Dab) residues, which are protonated at physiological pH, rendering colistin a polycation with a net positive charge of +5.[7]

In the synthesis of CMS, these five primary amine groups are modified by the addition of sulfomethyl groups (-CH₂SO₃⁻).[7][8] Each sulfomethyl group carries a negative charge, resulting in a molecule with a net negative charge. At physiological pH, CMS has a net charge of -5.[7]

Figure 1: Chemical Structures of Colistin and CMS

Caption: Conversion between cationic colistin and anionic CMS.

Hydrolysis and Activation in Aqueous Solutions

CMS is an inactive prodrug that must hydrolyze in aqueous environments to form colistin and a mixture of partially sulfomethylated derivatives.[6][7][9] This conversion is crucial for its antibacterial activity. The rate of hydrolysis is influenced by several factors, including temperature, pH, and concentration.[4]

Studies have shown that in dilute aqueous solutions at 37°C, CMS rapidly converts to colistin.[4][9][10] However, in more concentrated solutions, such as those found in pharmaceutical preparations, CMS is significantly more stable.[4][8] This concentration-dependent stability is attributed to the self-assembly of CMS molecules into micelles above a critical micelle concentration (CMC), which protects the sulfomethyl groups from hydrolysis.[8][11]

Quantitative Data on CMS Hydrolysis

| Medium | Temperature (°C) | Initial CMS Concentration | Time | Percent Conversion to Colistin | Reference |

| Water | 37 | 0.1 mg/mL | 48 h | 60.3 - 62.8% | [9] |

| Water | 37 | 0.1 mg/mL | 72 h | 79.6% | [9] |

| Isotonic Phosphate Buffer (pH 7.4) | 37 | 0.1 mg/mL | 24-48 h | Rapid formation | [9][10] |

| Human Plasma | 37 | 0.1 mg/mL | 24-48 h | Rapid formation | [9][10] |

| Mueller-Hinton Broth | 37 | 1024 µg/mL | 30 min | <0.2% | [9] |

| Glucose (5%) or Saline (0.9%) Infusion | 25 | 4 mg/mL | 48 h | ~4% | [4][12] |

| Glucose (5%) or Saline (0.9%) Infusion | 4 | 4 mg/mL | 48 h | ~0.3% | [4][12] |

Interaction with Bacterial Membranes: A Tale of Two Charges

The antibacterial mechanism of colistin is predicated on its strong cationic nature. It initiates its action through an electrostatic interaction with the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria.[1][2][3] This interaction displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS, leading to disruption of the outer membrane integrity and subsequent cell death.[2][3][7]

In stark contrast, the anionic nature of CMS prevents this initial electrostatic attraction to the bacterial outer membrane. Consequently, CMS itself possesses little to no intrinsic antibacterial activity and is considered an inactive prodrug.[6][7] Its efficacy is entirely dependent on its conversion to the cationic colistin in vivo.[6][7]

Figure 2: Mechanism of Action Pathway

Caption: Activation of CMS and interaction with the bacterial membrane.

Experimental Protocols

Quantification of CMS and Colistin by High-Performance Liquid Chromatography (HPLC)

A common method for determining the concentrations of CMS and colistin involves specific HPLC assays.

Protocol for Colistin Quantification:

-

Sample Preparation: Aliquots of the aqueous solution (e.g., 50 µL) are passed through solid-phase extraction (SPE) cartridges pre-conditioned with methanol and equilibrated with a carbonate buffer (pH 10).[9]

-

Derivatization: 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is added to the cartridge to react with the primary amines of colistin, forming fluorescent derivatives.[9]

-

Elution: The FMOC-colistin derivatives are eluted from the cartridge with acetone.[9]

-

HPLC Analysis: The eluate is mixed with boric acid and injected into a reverse-phase HPLC system for separation and quantification using a fluorescence detector.[9]

Protocol for CMS Quantification: Due to the complexity of the mixture of sulfomethylated derivatives, CMS is often quantified indirectly.

-

Total Colistin Measurement: A sample containing CMS is subjected to acid hydrolysis (e.g., with sulfuric acid) to completely convert all CMS and its derivatives to colistin.[13][14] The total amount of colistin is then measured using the HPLC method described above.

-

Free Colistin Measurement: The amount of colistin already present in the original, unhydrolyzed sample is measured.

-

CMS Calculation: The concentration of CMS is determined by subtracting the free colistin concentration from the total colistin concentration.[13][14]

Time-Kill Kinetic Assays

Time-kill assays are performed to evaluate the bactericidal activity of CMS and colistin over time.

Protocol:

-

Bacterial Culture: A standardized inoculum of the test organism (e.g., Pseudomonas aeruginosa) is prepared in a suitable broth, such as cation-adjusted Mueller-Hinton broth.[7]

-

Drug Addition: CMS or colistin is added to the bacterial cultures at various concentrations (e.g., multiples of the minimum inhibitory concentration, MIC).[2][7]

-

Incubation: The cultures are incubated at 37°C with shaking.[7]

-

Sampling: Aliquots are removed at specified time points (e.g., 0, 0.5, 1, 2, 4, 24 hours).[2][7]

-

Viable Cell Counting: Serial dilutions of the samples are plated on agar plates to determine the number of colony-forming units (CFU)/mL.[7]

-

Data Analysis: The change in log₁₀ CFU/mL over time is plotted to generate killing curves.[2][7]

Figure 3: Experimental Workflow for CMS Stability and Activity

Caption: Workflow for studying CMS stability and antibacterial effect.

Conclusion

The anionic nature of this compound is a deliberately engineered feature that transforms the potent but toxic cationic antibiotic colistin into a safer and more stable prodrug. This charge reversal is fundamental to its reduced toxicity and its mechanism of action, which relies on in vivo hydrolysis to release the active cationic form. A thorough understanding of the chemical properties, stability, and conversion kinetics of CMS is essential for the optimization of its clinical use and the development of novel drug delivery strategies for this last-line antibiotic.

References

- 1. Membrane permeabilization of colistin toward pan-drug resistant Gram-negative isolates | Brazilian Journal of Microbiology [elsevier.es]

- 2. In Vitro Pharmacodynamic Properties of Colistin and Colistin Methanesulfonate against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colistin and its role in the Era of antibiotic resistance: an extended review (2000–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Self-assembly behaviour of colistin and its prodrug colistin methanesulfonate: implications for solution stability and solubilization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. Assay of colistin and colistin methanesulfonate in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assay of Colistin and Colistin Methanesulfonate in Plasma and Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Colistin Methanesulfonate Sodium Salt MIC Testing against Pseudomonas aeruginosa

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principles

Colistin, a polymyxin antibiotic, is a critical last-resort therapeutic agent for treating infections caused by multidrug-resistant (MDR) Pseudomonas aeruginosa. Accurate determination of its Minimum Inhibitory Concentration (MIC) is paramount for clinical decision-making and drug development. Colistin is administered parenterally as its inactive prodrug, colistin methanesulfonate (CMS). In aqueous environments, such as microbiological media or in vivo, CMS undergoes hydrolysis to release the active colistin.[1][2] This conversion is a complex process influenced by factors including temperature and pH.[3]

Due to the challenges associated with colistin susceptibility testing, including its cationic nature leading to adherence to plastics, both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend broth microdilution (BMD) as the reference method for determining colistin MICs.[4][5][6][7] Other methods like disk diffusion and gradient tests are considered unreliable for colistin.[4][8] This document provides a detailed protocol for performing colistin MIC testing against P. aeruginosa using the recommended BMD method.

Data Presentation

Clinical Breakpoints and Quality Control Ranges

Accurate interpretation of MIC values requires adherence to established clinical breakpoints and quality control (QC) ranges. The tables below summarize the current recommendations from CLSI and EUCAST for P. aeruginosa.

Table 1: Clinical Breakpoints for Colistin against Pseudomonas aeruginosa

| Organization | Susceptible (S) | Intermediate (I) | Resistant (R) |

| CLSI | - | ≤ 2 µg/mL | ≥ 4 µg/mL |

| EUCAST | ≤ 4 µg/mL | - | > 4 µg/mL |

Data sourced from CLSI M100 and EUCAST breakpoint tables.[7][8][9][10]

Table 2: Quality Control Ranges for Colistin MIC Testing

| Quality Control Strain | MIC Range (µg/mL) |

| Pseudomonas aeruginosa ATCC® 27853™ | 0.5 - 4 µg/mL |

| Escherichia coli ATCC® 25922™ | 0.25 - 2 µg/mL |

Data sourced from CLSI and EUCAST guidelines.[4][9]

Experimental Protocols

Reference Broth Microdilution (BMD) Method for Colistin MIC Testing

This protocol is harmonized with CLSI and EUCAST guidelines for determining the MIC of colistin (using colistin sulfate) against P. aeruginosa.

Materials:

-

Colistin sulfate powder (analytical grade)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (polystyrene)[11]

-

Pseudomonas aeruginosa isolate to be tested

-

Pseudomonas aeruginosa ATCC® 27853™ (Quality Control)

-

Sterile distilled water

-

Sterile 0.85% saline

-

0.5 McFarland turbidity standard

-

Spectrophotometer or densitometer

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Colistin Stock Solution:

-

Accurately weigh colistin sulfate powder and dissolve it in sterile distilled water to create a stock solution of 1280 µg/mL.

-

Aseptically sterilize the stock solution by filtration through a 0.22 µm filter.

-

Aliquots of the stock solution can be stored at -70°C for up to six months. Avoid repeated freeze-thaw cycles.

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the colistin stock solution in CAMHB to achieve final concentrations typically ranging from 0.125 µg/mL to 64 µg/mL in the microtiter plate wells.

-

Dispense 50 µL of each colistin dilution into the appropriate wells of the 96-well plate.

-

Include a growth control well (containing 100 µL of CAMHB without colistin) and a sterility control well (containing 100 µL of uninoculated CAMHB).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hours) culture of P. aeruginosa on a non-selective agar plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation of Microtiter Plates:

-

Add 50 µL of the final bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.

-

-

Incubation:

-

Incubate the inoculated microtiter plates in ambient air at 35 ± 2°C for 16-20 hours.[5]

-

-

Reading and Interpreting Results:

-

Following incubation, visually inspect the microtiter plates.

-

The MIC is defined as the lowest concentration of colistin that completely inhibits visible bacterial growth (the first well without turbidity).[5]

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

The MIC of the QC strain (P. aeruginosa ATCC® 27853™) must fall within the acceptable range (0.5 - 4 µg/mL). If the QC result is out of range, the test results for the clinical isolates are considered invalid.

-

Diagrams and Workflows

Chemical Conversion of CMS to Colistin

The following diagram illustrates the fundamental principle of CMS acting as a prodrug.

References

- 1. Stability of Colistin Methanesulfonate in Pharmaceutical Products and Solutions for Administration to Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Challenges, Issues and Warnings from CLSI and EUCAST Working Group on Polymyxin Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mjima.org [mjima.org]

- 6. Antimicrobial susceptibility testing of colistin - evaluation of seven commercial MIC products against standard broth microdilution for Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. EUCAST: Colistin susceptibility testing [eucast.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

Application Notes and Protocols: In Vitro Anti-Biofilm Activity of Colistin Methanesulfonate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Colistin, a polymyxin antibiotic, has re-emerged as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Administered intravenously as the less toxic prodrug, colistin methanesulfonate (CMS), it is hydrolyzed in vivo to its active form, colistin.[1] Bacterial biofilms present a significant challenge in clinical settings, as they exhibit increased tolerance to conventional antibiotic therapies.[2][3] This document provides detailed protocols and quantitative data from in vitro models to assess the anti-biofilm activity of CMS.

The primary mechanism of colistin's bactericidal action involves its cationic polypeptide structure interacting with and disrupting the anionic lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria, leading to increased membrane permeability and cell death.[4] In the context of biofilms, colistin has shown efficacy in reducing biofilm mass and killing embedded bacteria, although often at concentrations significantly higher than those required for planktonic cells.[5][6] Notably, colistin demonstrates activity against the metabolically less active bacteria residing in the inner layers of the biofilm.[7]

Quantitative Data Summary

The following tables summarize the in vitro anti-biofilm activity of colistin methanesulfonate against various bacterial strains. These values are essential for comparing the efficacy of CMS across different experimental conditions and pathogens.

Table 1: Minimum Biofilm Eradication Concentration (MBEC) of Colistin Methanesulfonate

| Bacterial Strain | Biofilm Age (hours) | Medium | MBEC (µg/mL) | Fold Increase (MBEC/MIC) | Reference |

| Pseudomonas aeruginosa MDRP-YMD | Not Specified | Not Specified | Not Specified | 10.5 | [6] |

| Pseudomonas aeruginosa ATCC 27853 | Not Specified | Not Specified | Not Specified | 8.0 | [6] |

| Pseudomonas aeruginosa PA14 & CF Isolates | Not Specified | Cation-Adjusted Müller-Hinton Broth | Increased MBEC in SCFM | Not Specified | [8] |

| Pseudomonas aeruginosa PAO1 | 24 | Lysogeny Broth | >256 | Not Specified | [9] |

Note: MBEC is defined as the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Table 2: Effect of Colistin Methanesulfonate on Biofilm Viability and Biomass

| Bacterial Strain | CMS Concentration | Treatment Duration (hours) | Effect | Reference | | :--- | :--- | :--- | :--- | | Pseudomonas aeruginosa (in alginate beads) | 10 x MIC | 24 - 48 | ~80% reduction in viable cells |[6] | | Escherichia coli | Concentration-dependent | 24 | Significant reduction in biofilm and planktonic cells |[10] | | Klebsiella pneumoniae ATCC 10031 (in combination with Azithromycin) | 2 mg/L CMS + 9 mg/L AZM | 24 | Inhibition of biofilm growth |[11] | | Pseudomonas aeruginosa PA01 (in combination with synergistic drugs) | Sub-inhibitory | 24 | 2-log reduction in culturable cells |[12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of anti-biofilm studies with CMS.

Biofilm Formation Assay

This protocol describes the formation of static biofilms in a 96-well microtiter plate.

Materials:

-

Bacterial culture in the exponential growth phase

-

Appropriate growth medium (e.g., Cation-Adjusted Müller-Hinton Broth, Tryptic Soy Broth)

-

Sterile 96-well flat-bottom microtiter plates

-

Incubator

Protocol:

-

Dilute the exponentially grown bacterial culture to a concentration of approximately 10^6 CFU/mL in the desired growth medium.[13]

-

Dispense 200 µL of the diluted bacterial culture into each well of a sterile 96-well microtiter plate.[13]

-

Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.[14]

Quantification of Biofilm Biomass (Crystal Violet Staining)

This method is used to quantify the total biofilm biomass.

Materials:

-

Phosphate-buffered saline (PBS)

-

Methanol (99%)

-

0.1% (w/v) Crystal Violet solution

-

33% (v/v) Acetic Acid

-

Microplate reader

Protocol:

-

Carefully remove the planktonic culture from each well without disturbing the biofilm.

-

Wash the wells gently twice with 200 µL of PBS to remove non-adherent cells.

-

Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.[13]

-

Remove the methanol and allow the plate to air dry.

-

Stain the biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.[14]

-

Remove the crystal violet solution and wash the wells twice with PBS.

-

Solubilize the bound dye by adding 200 µL of 33% acetic acid to each well.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Assessment of Biofilm Viability (Resazurin Assay)

This assay determines the metabolic activity of cells within the biofilm, providing an indication of viability.

Materials:

-

Resazurin sodium salt solution (0.1 mg/mL in PBS)

-

PBS

-

Fluorescence microplate reader

Protocol:

-

Following biofilm formation and treatment with CMS, remove the supernatant.

-

Wash the biofilms gently with PBS.

-

Prepare a working solution of resazurin (e.g., 20 µM in PBS).[13]

-

Add 100 µL of the resazurin working solution to each well.

-

Incubate the plate in the dark at 37°C for 1-4 hours.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[13]

Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol determines the minimum concentration of CMS required to eradicate a pre-formed biofilm.

Materials:

-

Calgary Biofilm Device (or similar peg-lid device)

-

96-well microtiter plates

-

Bacterial culture

-

Growth medium

-

Serial dilutions of CMS

-

Recovery medium

Protocol:

-

Grow biofilms on the pegs of a Calgary Biofilm Device by incubating the lid in a 96-well plate containing the bacterial inoculum for 24 hours.

-

After biofilm formation, rinse the peg lid in PBS to remove planktonic cells.

-

Prepare a 96-well plate with serial dilutions of CMS in the appropriate medium.

-

Place the peg lid into the challenge plate containing the CMS dilutions and incubate for a specified period (e.g., 24 hours).

-

Following treatment, rinse the peg lid again in PBS.

-

Place the peg lid into a recovery plate containing fresh growth medium and sonicate to dislodge the remaining viable biofilm cells.

-

Incubate the recovery plate for 24 hours and determine growth by measuring the optical density. The MBEC is the lowest concentration of CMS that prevents bacterial regrowth from the treated biofilm.

Visualizations

Experimental Workflow for In Vitro Anti-Biofilm Activity of CMS

Caption: Workflow for assessing CMS anti-biofilm activity.

Putative Mechanism of Colistin Action on Biofilms

Caption: Mechanism of colistin's action against biofilms.

References

- 1. Population Pharmacokinetic Analysis of Colistin Methanesulfonate and Colistin after Intravenous Administration in Critically Ill Patients with Infections Caused by Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The use of combination therapy for the improvement of colistin activity against bacterial biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation in vitro of the efficacy of colistin methanesulfonate against biofilm-forming multidrug-resistant Pseudomonas aeruginosa (MDRP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical Use of Colistin in Biofilm-Associated Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of host-mimicking medium and biofilm growth on the ability of colistin to kill Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Frontiers | Antimicrobial and Antibiofilm Activity of Synergistic Combinations of a Commercially Available Small Compound Library With Colistin Against Pseudomonas aeruginosa [frontiersin.org]

- 13. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synergistic Activity and Biofilm Formation Effect of Colistin Combined with PFK-158 Against Colistin-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Investigating the Potential Off-Target Effects of Colistin Methanesulfonate on CFTR Function

Introduction

Cystic Fibrosis (CF) is an autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] The CFTR protein functions as a chloride and bicarbonate channel on the apical surface of epithelial cells.[1][2] Its dysfunction leads to impaired ion and water transport, resulting in thick, sticky mucus, particularly in the respiratory tract.[2] This environment promotes chronic bacterial infections, with Pseudomonas aeruginosa being a predominant and challenging pathogen.

Colistin Methanesulfonate (CMS), the prodrug of colistin, is a cornerstone antibiotic administered via inhalation to manage chronic P. aeruginosa infections in individuals with CF.[3][4] While its antimicrobial efficacy is well-documented, its potential off-target effects on the host's cellular machinery, specifically on the function and processing of the CFTR protein itself, remain largely unexplored. These application notes provide a framework for researchers to investigate the scientifically plausible, yet unproven, interactions between CMS/colistin and CFTR.

Rationale for Investigation

The high concentrations of colistin achieved in the airway epithelial lining fluid following nebulization create a scenario where interactions with host epithelial cells are inevitable.[4] Understanding these interactions is critical, as they could potentially influence the underlying pathophysiology of CF or modulate the efficacy of CFTR-directed therapies (modulators).

Three primary hypotheses warrant investigation:

-

Membrane Perturbation and CFTR Function: Colistin is a cationic polypeptide that interacts with and disrupts lipid membranes. As an integral membrane protein, CFTR's conformational stability and channel gating are intrinsically linked to its lipid environment.[5] Direct or indirect perturbation of the apical membrane by high concentrations of colistin could alter CFTR's biophysical properties.

-

Cellular Stress and CFTR Trafficking: Many antibiotics can induce cellular stress responses, such as the Unfolded Protein Response (UPR) or oxidative stress. The biogenesis of CFTR, especially the common F508del mutant, is highly inefficient, with most of the protein being recognized by the endoplasmic reticulum (ER) quality control system and targeted for premature degradation.[6][7] Exacerbation of cellular stress by CMS could further impair the processing and trafficking of mutant CFTR, potentially antagonizing the effects of corrector drugs.[6][8]

-

Modulation of Epithelial Ion Transport: Beyond CFTR, colistin could affect other ion channels and transporters in the airway epithelium.[9] Such effects could alter the overall transepithelial ion transport, confounding measurements of CFTR activity and impacting airway surface liquid hydration.

These potential interactions form the basis for a new area of CFTR research, aiming to understand how a common therapeutic agent might influence the primary defect in the disease.

Quantitative Data for Experimental Design

Designing experiments requires relevant concentration ranges. The following tables provide starting points for CMS/colistin concentrations based on existing literature and benchmark data for common CFTR modulators.

Table 1: Colistin Methanesulfonate (CMS) / Colistin Concentrations in Pre-Clinical Models

| Compound | Model System | Concentration / Dose | Measured Outcome | Reference |

|---|---|---|---|---|

| Colistin | Calu-3 Monolayer | 100 µg/mL | Cellular Uptake & Transport | [3] |

| CMS | Rat (Intratracheal) | 15 mg/kg | ELF Concentrations | [4] |

| Colistin | Rat (Intratracheal) | 15 mg/kg (from CMS) | ELF Concentrations (~15% of CMS) |[4] |

Table 2: Representative Concentrations and Effects of CFTR Modulators

| Modulator | Class | Cell Line / System | Concentration | Typical Effect | Reference |

|---|---|---|---|---|---|

| Ivacaftor (VX-770) | Potentiator | G551D-CFTR cells | 0.1 - 1 µM | Increases channel open probability | [10] |

| Lumacaftor (VX-809) | Corrector | F508del-CFTR cells | 1 - 10 µM | Improves protein folding and trafficking | [10] |

| Elexacaftor/Tezacaftor/Ivacaftor | Corrector/Potentiator | F508del-CFTR cells | 0.1 - 3 µM | Synergistic rescue of trafficking and function |[11][12] |

Proposed Mechanisms and Workflows

The following diagrams illustrate the hypothesized pathways of CMS interaction with CFTR and a general workflow for investigating these effects.

References

- 1. Trafficking and function of the cystic fibrosis transmembrane conductance regulator: a complex network of posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cff.org [cff.org]

- 3. Liposomal formulation reduces transport and cell uptake of colistin in human lung epithelial Calu-3 cell and 3D human lung primary tissue models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aerosol Therapy with Colistin Methanesulfonate: a Biopharmaceutical Issue Illustrated in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The CFTR-Associated Ligand arrests the Trafficking of the Mutant ΔF508 CFTR Channel in the ER contributing to Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation of CFTR | Springer Nature Experiments [experiments.springernature.com]

- 8. CFTR processing, trafficking and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epithelial vectorial ion transport in cystic fibrosis: Dysfunction, measurement, and pharmacotherapy to target the primary deficit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Special Issue “Research Advances on Cystic Fibrosis and CFTR Protein” [mdpi.com]

- 12. Special Issue “Research Advances on Cystic Fibrosis and CFTR Protein” - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Colistin Methanesulfonate Stock Solution Preparation in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colistin, a polymyxin antibiotic, is a crucial last-resort therapeutic agent against multidrug-resistant Gram-negative bacteria. In clinical and research settings, it is often administered as its less toxic prodrug, colistin methanesulfonate (CMS). For in vitro assays, the accurate preparation and handling of CMS stock solutions are paramount to obtaining reliable and reproducible results. These application notes provide detailed protocols for the preparation, storage, and use of CMS stock solutions, with a focus on its stability and conversion to the active form, colistin.

Core Principles: Understanding CMS Chemistry and Stability

CMS is a complex mixture of sulfomethylated derivatives of colistin A and colistin B. In aqueous solutions, CMS undergoes hydrolysis to liberate active colistin, a process that is highly dependent on temperature, pH, concentration, and the composition of the medium.[1][2] The stability of CMS is inversely proportional to the rate of colistin formation. For in vitro susceptibility testing, it is critical to control this conversion, as the antimicrobial activity observed is primarily due to the formed colistin.[3]

Key Stability Considerations:

-

Temperature: CMS is significantly more stable at lower temperatures. Storage at 4°C is recommended for short-term use, while -20°C or -80°C is preferable for long-term storage to minimize hydrolysis.[4][5]

-

Concentration: Higher concentrations of CMS in solution exhibit greater stability.[6][7] This is attributed to the formation of micelles or colloidal aggregates above a critical concentration, which protects the CMS molecules from hydrolysis.[2]

-

Solvent: CMS is readily soluble in water.[8][9] Colistin, the active form, is also stable in water but degrades more rapidly in phosphate buffer and plasma at 37°C.[1][10]

-

pH: The rate of CMS hydrolysis to colistin is influenced by pH, with faster conversion observed at physiological pH (7.4) compared to more acidic conditions.[1][10]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration CMS Stock Solution

This protocol describes the preparation of a concentrated CMS stock solution, which can be stored for extended periods with minimal degradation.

Materials:

-

Colistin methanesulfonate sodium salt powder

-

Sterile, nuclease-free water

Procedure:

-

Accurately weigh the desired amount of CMS powder.

-

Reconstitute the powder in a minimal volume of sterile water to achieve a high concentration (e.g., 10-50 mg/mL).[8] A concentration of 200 mg/mL has been shown to be stable for at least 7 days at 4°C and 25°C with minimal colistin formation.[7][11]

-

Ensure complete dissolution by gentle vortexing. Avoid vigorous shaking to prevent foaming.

-

Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile, single-use tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.[5][12] For short-term storage (up to 7 days), 4°C is acceptable for highly concentrated solutions.[11]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the high-concentration stock solution to prepare working solutions for various in vitro assays.

Materials:

-

High-concentration CMS stock solution

-

Appropriate sterile diluent (e.g., water, saline, or specific assay medium like Mueller-Hinton broth)

Procedure:

-

Thaw a single aliquot of the high-concentration CMS stock solution at room temperature or on ice.

-

Perform serial dilutions of the stock solution with the desired sterile diluent to achieve the final working concentrations required for the assay.

-

Prepare working solutions fresh for each experiment, as diluted CMS solutions are less stable and will convert to colistin more rapidly, especially at 37°C.[2][11]

-

If the assay involves incubation at 37°C, it is crucial to account for the conversion of CMS to colistin over the incubation period, as this will be the source of the antimicrobial activity.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and conversion of CMS.

Table 1: Stability of CMS Solutions Under Different Storage Conditions

| Concentration | Storage Temperature | Medium | Duration | Colistin Formation | Reference |

| 200 mg/mL | 4°C and 25°C | Water for Injection | 7 days | <0.1% | [7][11] |

| 4 mg/mL | 4°C | 5% Glucose or 0.9% Saline | 48 hours | <0.3% | [11] |

| 4 mg/mL | 25°C | 5% Glucose or 0.9% Saline | 48 hours | <4% | [11] |

| 0.1 mg/mL | 4°C | Water | 2 days | No detectable colistin | [4] |

| 0.1 mg/mL | 4°C | Water | 60 days | ~30% conversion | [10] |

| 2 mg/L | -20°C | Human Plasma | 2 months | ~20% conversion | [5] |

| 30 mg/L | -20°C | Human Plasma | >2 months | Minimal conversion | [5] |

| 2 and 30 mg/L | -80°C | Human Plasma | 4 months | No quantifiable colistin | [5] |

Table 2: Conversion of CMS to Colistin at 37°C

| Initial CMS Concentration | Medium | Incubation Time | % Conversion to Colistin | Reference |

| 0.1 mg/mL | Water | 48 hours | 60.3% - 62.8% | [1][10] |

| 0.1 mg/mL | Water | 72 hours | 79.6% | [1][10] |

| 0.1 mg/mL | Isotonic Phosphate Buffer (pH 7.4) | 4 hours | ~20% | [1] |

| 8.0 mg/L | Cation-Adjusted Mueller-Hinton Broth | 240 minutes | 29.1% | [3] |

| 32 mg/L | Cation-Adjusted Mueller-Hinton Broth | 240 minutes | 30.5% | [3] |

Visualizing the Workflow and Chemical Conversion

The following diagrams illustrate the key processes involved in the preparation of CMS solutions and its subsequent conversion to active colistin.

References

- 1. Stability of Colistin and Colistin Methanesulfonate in Aqueous Media and Plasma as Determined by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Self-assembly behaviour of colistin and its prodrug colistin methanesulfonate: implications for solution stability and solubilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Colistin Methanesulfonate Is an Inactive Prodrug of Colistin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability of colistin and colistin methanesulfonate in aqueous media and plasma as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.rug.nl [research.rug.nl]

- 7. journals.asm.org [journals.asm.org]

- 8. caymanchem.com [caymanchem.com]

- 9. toku-e.com [toku-e.com]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

Application Notes and Protocols for the Quantification of Colistin Methanesulfonate (CMS) and Colistin using HPLC and LC-MS/MS

Introduction

Colistin is a polycationic polypeptide antibiotic that serves as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria.[1] It is typically administered intravenously as its less toxic, inactive prodrug, colistin methanesulfonate (CMS).[2][3] In vivo, CMS undergoes hydrolysis to form active colistin and a variety of partially methanesulfonated derivatives.[1][3] The accurate quantification of both CMS and colistin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring (TDM), and optimizing dosing regimens to ensure efficacy while minimizing toxicity.[4][5]

The primary analytical challenges in quantifying these compounds include the inherent instability of CMS, which can hydrolyze to colistin in vitro during sample collection, storage, and processing, potentially leading to an overestimation of the active colistin concentration.[1][4] Furthermore, both colistin and CMS are complex mixtures of closely related components, primarily colistin A and B (and their corresponding CMS derivatives), which should ideally be separated and quantified.[1][3] This document provides detailed application notes and protocols for the quantification of CMS and colistin using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Section 1: LC-MS/MS Methods for Colistin and CMS Quantification

Application Notes

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used method for the quantification of colistin and CMS due to its superior sensitivity and specificity.[5] Most LC-MS/MS methods do not measure CMS directly. Instead, they rely on an indirect quantification approach. This involves analyzing each sample twice: once to measure the baseline concentration of "free" colistin, and a second time after subjecting the sample to acidic hydrolysis, which converts all CMS into colistin. The concentration of "total" colistin is then measured in the hydrolyzed sample. The CMS concentration is subsequently calculated by subtracting the free colistin concentration from the total colistin concentration.[6][7][8]

Key considerations for developing and implementing a robust LC-MS/MS method include:

-

Sample Stability : CMS is unstable and can degrade to colistin at room temperature.[5] It is critical to keep blood and plasma samples chilled or on ice immediately after collection and during processing to prevent in vitro hydrolysis.[5] Acidic conditions during sample preparation (e.g., for protein precipitation) should be avoided for the "free" colistin analysis as this can cause significant CMS hydrolysis.[1]

-

Sample Preparation : Solid-Phase Extraction (SPE) is a common and effective technique for extracting colistin and CMS from complex biological matrices like plasma and urine, as it provides efficient sample cleanup and minimizes matrix effects.[1][3][5][7] Both weak cation exchange and hydrophilic-lipophilic-balanced (HLB) SPE cartridges have been used successfully.[2][3][5]

-

Chromatography : Reversed-phase columns, such as C18, are typically used for the separation of colistin A and colistin B.[4][6] Mobile phases usually consist of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency.[3][4][6] Hydrophilic Interaction Liquid Chromatography (HILIC) has also been shown to be effective.[2]

-

Mass Spectrometry : Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.[4][6] Precursor-to-product ion transitions are monitored for colistin A, colistin B, and an internal standard (IS), commonly polymyxin B.[4][6]

The following workflow illustrates the indirect quantification of CMS.

Quantitative Data Summary for LC-MS/MS Methods

| Method | Analyte(s) | Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Citation |

| LC-MS/MS | Colistin A | Plasma | 0.024 - 6.144 | 0.024 | <15% | <15% | [1][6] |

| LC-MS/MS | Colistin B | Plasma | 0.015 - 3.856 | 0.015 | <15% | <15% | [1][6] |

| LC-MS/MS | CMS A | Plasma | 0.029 - 7.492 | 0.029 | <15% | <15% | [1][6] |

| LC-MS/MS | CMS B | Plasma | 0.010 - 2.508 | 0.010 | <15% | <15% | [1][6] |

| LC-MS/MS | Colistin A | Plasma | 0.043 - 8.61 | 0.043 | Satisfactory | Satisfactory | [4] |

| LC-MS/MS | Colistin B | Plasma | 0.057 - 11.39 | 0.057 | Satisfactory | Satisfactory | [4] |

| LC-MS/MS | Colistin A/B | Plasma | 0.15 - 30 | 0.07 - 0.15 | Not specified | Not specified | [3] |

| LC-MS/MS | Colistin A | Plasma | 0.063 - 8.00 | 0.009 - 0.071 | <15% | <15% | [2][9] |

| LC-MS/MS | Colistin B | Plasma | 0.063 - 8.00 | 0.002 - 0.013 | <15% | <15% | [2][9] |

| LC-MS/MS | Colistin A/B | Plasma | 0.1 - 10.0 | 0.1 | <6.17% | <10.69% | [5] |

Detailed Protocol: LC-MS/MS Quantification of Colistin and CMS in Human Plasma

This protocol is a representative example based on common methodologies.[6][7]

1. Materials and Reagents

-

Colistin sulfate and Colistin Methanesulfonate (CMS) sodium salt reference standards

-

Polymyxin B (Internal Standard)

-

Methanol, Acetonitrile (HPLC grade)

-

Formic acid (98-100%)

-

Sulfuric acid (0.5 M)

-

Sodium hydroxide (1.0 M)

-

Ultrapure water

-

Drug-free human plasma

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 1 mL, 30 mg)

2. Sample Preparation

-

For Free Colistin Quantification:

-

To 250 µL of plasma sample in a polypropylene tube, add 25 µL of IS working solution (e.g., polymyxin B).

-

Vortex briefly and add ultrapure water to a final volume of 1 mL.

-

Proceed to the SPE step.

-

-

For Total Colistin (and subsequent CMS) Quantification:

-

To 250 µL of a separate plasma aliquot, add 25 µL of IS working solution.

-

Add 40 µL of 0.5 M sulfuric acid to induce hydrolysis of CMS to colistin.

-

Incubate at room temperature for 1 hour.[7]

-

Add 40 µL of 1.0 M sodium hydroxide to neutralize the sample.[7]

-

Vortex briefly and add ultrapure water to a final volume of 1 mL.

-

Proceed to the SPE step.

-

-

Solid-Phase Extraction (SPE) Procedure:

-